![molecular formula C15H20FN3O5S B2545431 1-((2-(6-氟-3-甲基-2,2-二氧化苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)氨基)-2-甲基-1-氧代丙烷-2-基乙酸酯 CAS No. 2034543-51-4](/img/structure/B2545431.png)

1-((2-(6-氟-3-甲基-2,2-二氧化苯并[c][1,2,5]噻二唑-1(3H)-基)乙基)氨基)-2-甲基-1-氧代丙烷-2-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

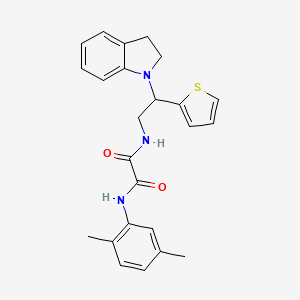

1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H20FN3O5S and its molecular weight is 373.4. The purity is usually 95%.

BenchChem offers high-quality 1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铃木-宫浦偶联反应

铃木-宫浦(SM)交叉偶联反应是一种强大的碳-碳键形成方法。它涉及有机硼化合物(通常是硼酸或硼酸酯)与有机卤化物或拟卤化物(如芳基或烯基卤化物)的偶联。所得产物是联芳基或乙烯基取代的化合物。SM偶联反应在合成化学、药物化学和材料科学中被广泛使用。 特别是对于硼酸酯,联二醇硼酸酯(包括我们的化合物)由于其稳定性和易于操作性,一直是SM偶联反应中有价值的构建单元 .

官能团转化

我们化合物中的硼部分可以转化成各种官能团。一些值得注意的转化包括:

加氢甲基化

我们的化合物允许进行一项有价值的转化:正式的反马氏规则烯烃加氢甲基化。此过程涉及将甲基(CH₃)添加到烯烃中,从而形成烷烃。该方案利用催化脱硼反应,结合Matteson–CH₂–同系化。 这种转化在有机合成中具有应用,可以应用于特定底物,例如甲氧基保护的(−)-Δ8-四氢大麻酚和胆固醇 .

全合成

联二醇硼酸酯的脱硼反应已被用于天然产物的正式全合成。例如:

总之,我们的化合物在有机合成中具有多种用途,包括SM偶联、官能团转化、加氢甲基化和天然产物的全合成。其稳定性和多功能性使其成为各个领域研究人员的宝贵工具。 🌟

作用机制

Target of action

Compounds with similar structures, such as benzothiadiazine derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target of “1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate” would depend on its precise chemical structure and the biological context in which it is used.

Mode of action

The mode of action would involve the compound binding to its target(s) and modulating their activity. This could involve inhibiting an enzyme, activating a receptor, or altering the permeability of an ion channel .

Biochemical pathways

The compound’s effects on biochemical pathways would depend on its specific target(s). For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability and half-life in the body. These properties can be influenced by factors such as the compound’s chemical structure, its formulation, and the route of administration .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target(s) and the cells or tissues in which these targets are expressed. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at physiological pH and body temperature .

属性

IUPAC Name |

[1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O5S/c1-10(20)24-15(2,3)14(21)17-7-8-19-13-9-11(16)5-6-12(13)18(4)25(19,22)23/h5-6,9H,7-8H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLVAVQOPKUAOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-6-(4-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545349.png)

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide](/img/structure/B2545354.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2545356.png)

![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/new.no-structure.jpg)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2545370.png)